molecular formula C23H34O5 B144137 Farfaratin CAS No. 126453-63-2

Farfaratin

Cat. No. B144137
M. Wt: 390.5 g/mol
InChI Key: CFUPNMDNSQIWBB-MTLBRCJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Farfaratin is a natural flavonoid compound found in various plants, including the Persian shallot (Allium stipitatum). It has attracted significant attention due to its potential therapeutic effects in various diseases, including cancer, inflammation, and cardiovascular disorders.

Mechanism Of Action

The mechanism of action of farfaratin is not fully understood. However, it has been suggested that farfaratin exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, MAPK pathway, and NF-κB pathway. Farfaratin has also been shown to inhibit the activity of various enzymes, including COX-2, LOX, and MMP-9.

Biochemical And Physiological Effects

Farfaratin has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, anti-cancer, and cardioprotective effects. Farfaratin has also been shown to have neuroprotective effects and improve cognitive function.

Advantages And Limitations For Lab Experiments

The advantages of using farfaratin in lab experiments include its natural origin, low toxicity, and broad therapeutic potential. However, the limitations of using farfaratin in lab experiments include its low solubility in water and limited availability.

Future Directions

Future research on farfaratin should focus on its potential therapeutic effects in various diseases, including cancer, inflammation, and cardiovascular disorders. Further studies are needed to elucidate the mechanism of action of farfaratin and its potential interactions with other drugs. The development of novel delivery systems for farfaratin may also enhance its therapeutic potential.

Synthesis Methods

Farfaratin can be extracted from the bulbs of the Persian shallot using various methods, including Soxhlet extraction, maceration, and ultrasonic-assisted extraction. The extracted compound can be purified using column chromatography, high-performance liquid chromatography (HPLC), or thin-layer chromatography (TLC).

Scientific Research Applications

Farfaratin has been extensively studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and cardiovascular disorders. In cancer, farfaratin has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and suppress tumor growth in various cancer cell lines and animal models. In inflammation, farfaratin has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In cardiovascular disorders, farfaratin has been shown to have vasodilatory effects and reduce blood pressure.

properties

CAS RN

126453-63-2

Product Name

Farfaratin

Molecular Formula

C23H34O5

Molecular Weight

390.5 g/mol

IUPAC Name

[(1S,3aS,5S,7R,7aR)-1-(1-acetyloxyethyl)-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydro-1H-inden-5-yl] (E)-3-methylpent-2-enoate

InChI

InChI=1S/C23H34O5/c1-8-13(4)9-21(26)28-20-11-17(12(2)3)23-18(14(20)5)10-19(25)22(23)15(6)27-16(7)24/h9,12,15,17-18,20,22-23H,5,8,10-11H2,1-4,6-7H3/b13-9+/t15?,17-,18-,20+,22+,23-/m1/s1

InChI Key

CFUPNMDNSQIWBB-MTLBRCJSSA-N

Isomeric SMILES

CC/C(=C/C(=O)O[C@H]1C[C@@H]([C@@H]2[C@@H](C1=C)CC(=O)[C@@H]2C(C)OC(=O)C)C(C)C)/C

SMILES

CCC(=CC(=O)OC1CC(C2C(C1=C)CC(=O)C2C(C)OC(=O)C)C(C)C)C

Canonical SMILES

CCC(=CC(=O)OC1CC(C2C(C1=C)CC(=O)C2C(C)OC(=O)C)C(C)C)C

synonyms

farfaratin

Origin of Product

United States

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